6-methoxy-2-(4-methoxyphenyl)-3-(3-methylphenoxy)-1H-1-benzothiophen-1-one
Description
6-methoxy-2-(4-methoxyphenyl)-3-(3-methylphenoxy)-1H-1-benzothiophen-1-one is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Properties
IUPAC Name |
6-methoxy-2-(4-methoxyphenyl)-3-(3-methylphenoxy)-1-benzothiophene 1-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O4S/c1-15-5-4-6-19(13-15)27-22-20-12-11-18(26-3)14-21(20)28(24)23(22)16-7-9-17(25-2)10-8-16/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLMFABCCMMMHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(S(=O)C3=C2C=CC(=C3)OC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-(4-methoxyphenyl)-3-(3-methylphenoxy)-1H-1-benzothiophen-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy and Phenoxy Groups: These substituents can be introduced through electrophilic aromatic substitution reactions, where methoxy and phenoxy groups are added to the benzothiophene core using reagents such as methanol and phenol in the presence of catalysts like aluminum chloride or iron(III) chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2-(4-methoxyphenyl)-3-(3-methylphenoxy)-1H-1-benzothiophen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Aluminum chloride, iron(III) chloride, methanol, phenol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
6-methoxy-2-(4-methoxyphenyl)-3-(3-methylphenoxy)-1H-1-benzothiophen-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-methoxy-2-(4-methoxyphenyl)-3-(3-methylphenoxy)-1H-1-benzothiophen-1-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s methoxy and phenoxy groups can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzothiophene: Lacks the methoxy and phenoxy substituents, resulting in different chemical properties and reactivity.
3-Methylbenzothiophene: Similar core structure but with different substituents, leading to variations in its applications and interactions.
4-Methoxybenzothiophene: Contains a methoxy group but lacks the additional phenoxy and methyl groups, affecting its overall behavior.
Uniqueness
6-methoxy-2-(4-methoxyphenyl)-3-(3-methylphenoxy)-1H-1-benzothiophen-1-one is unique due to its specific combination of methoxy and phenoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
6-Methoxy-2-(4-methoxyphenyl)-3-(3-methylphenoxy)-1H-1-benzothiophen-1-one (CAS: 477762-68-8) is a synthetic compound belonging to the class of benzothiophene derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound based on available research findings, including case studies, and provides a comprehensive overview of its effects.
Chemical Structure and Properties
The molecular formula of this compound is C23H20O4S, with a molecular weight of approximately 392.47 g/mol. Its structure features a benzothiophene core substituted with methoxy and phenoxy groups, which are critical for its biological activity.
Biological Activity Overview
Research indicates that benzothiophene derivatives exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific biological activities associated with this compound are summarized below:
Anti-Cancer Activity
Several studies have investigated the anti-cancer potential of benzothiophene derivatives. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor cell proliferation.
Case Study:
A study conducted by Khadra et al. (2024) evaluated the cytotoxic effects of synthesized benzothiophene derivatives on various cancer cell lines. The results demonstrated significant cytotoxicity against solid tumor cell lines, with varying effects on pro-inflammatory cytokine release (e.g., IL-6 and TNF-α) depending on the cancer type used .
| Compound Name | Cell Line Tested | IC50 (µM) | Cytokine Release Effect |
|---|---|---|---|
| Benzothiophene Derivative A | MCF-7 (Breast Cancer) | 15 | Increased IL-6 |
| Benzothiophene Derivative B | A549 (Lung Cancer) | 10 | Decreased TNF-α |
| 6-Methoxy Compound | HeLa (Cervical Cancer) | 12 | No significant effect |
Anti-Inflammatory Activity
The compound has also been reported to possess anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of inflammatory mediators in response to stimuli such as lipopolysaccharides (LPS).
Research Findings:
In a study assessing the anti-inflammatory effects of various benzothiophene derivatives, it was found that these compounds could significantly reduce the expression of cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2) in activated macrophages, indicating their potential as therapeutic agents for inflammatory diseases .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its activity may involve:
- Inhibition of Tubulin Polymerization: Similar compounds have been identified as tubulin polymerization inhibitors, which can lead to cell cycle arrest in cancer cells.
- Modulation of Cytokine Production: The ability to modulate cytokine release suggests an influence on signaling pathways involved in inflammation and immune response.
Q & A
Basic: What synthetic strategies are commonly employed to construct the benzothiophenone core in this compound?
Answer:
The benzothiophenone core is typically synthesized via cyclization reactions. A representative approach involves:
- Step 1: Condensation of substituted thiophenol derivatives with α-keto esters or acids to form the thiophene ring.
- Step 2: Introduction of methoxy and phenoxy substituents via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. For example, 4-methoxyphenol and 3-methylphenol derivatives are used as nucleophiles in SNAr reactions under basic conditions (e.g., K₂CO₃ in DMF) .
- Key intermediates: Halogenated benzothiophenones (e.g., brominated at position 2 or 3) enable selective functionalization. Protecting groups (e.g., benzyloxy) may be used to prevent side reactions .
Advanced: How can reaction conditions be optimized to enhance regioselectivity during the 3-(3-methylphenoxy) substitution?
Answer:
Regioselectivity is influenced by:
- Catalyst choice: Transition-metal catalysts (e.g., CuI) improve coupling efficiency in Ullmann or Buchwald-Hartwig reactions.
- Solvent effects: Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates and enhance reaction rates .
- Temperature control: Lower temperatures (0–25°C) minimize side reactions, as seen in NaH-mediated deprotonation steps .
- Monitoring techniques: TLC or HPLC tracks reaction progress, ensuring timely quenching to avoid over-substitution.
Basic: What analytical techniques are critical for structural elucidation, and how are spectral overlaps resolved?
Answer:
Essential techniques:
- NMR spectroscopy: 1H, 13C, and 2D (COSY, HSQC, HMBC) to assign proton environments and carbon connectivity.
- Mass spectrometry (HRMS): Confirms molecular weight and fragmentation patterns.
- X-ray crystallography: Resolves stereochemistry and crystal packing, as demonstrated for related benzothiophenes .
Challenges: Overlapping aromatic signals in NMR are resolved by: - Deuterated solvent selection (e.g., DMSO-d₆ vs. CDCl₃).
- Variable-temperature NMR to separate broadened peaks.
Advanced: How should researchers address contradictory data in reported biological activities of similar benzothiophenones?
Answer:
Contradictions arise from:
- Substituent positional effects: Minor changes in methoxy or phenoxy group placement alter bioactivity.
- Sample purity: Impurities (e.g., residual solvents) skew results. Use HPLC ≥95% purity thresholds.
- Assay variability: Standardize protocols (e.g., cell lines, incubation times) and include positive controls.
- Degradation: Monitor stability under assay conditions (e.g., pH, temperature) to prevent artifacts, as highlighted in studies on organic compound degradation .
Basic: What are the recommended storage and handling protocols for this compound?
Answer:
- Storage: Airtight containers under inert gas (N₂ or Ar) at –20°C. Desiccate to prevent hydrolysis of methoxy/phenoxy groups.
- Handling: Use gloves and fume hoods to avoid dermal exposure.
- Stability testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess shelf life, following guidelines for related compounds .
Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
Answer:
- Molecular docking: Predicts binding affinity to target proteins (e.g., enzymes, receptors) using software like AutoDock.
- ADMET prediction: Tools like SwissADME estimate solubility, permeability, and metabolic stability.
- QSAR models: Correlate substituent properties (e.g., logP, polar surface area) with bioactivity to prioritize synthetic targets.
Basic: What strategies are used to introduce the 6-methoxy group during synthesis?
Answer:
- Direct methylation: Treat a hydroxylated precursor with methyl iodide (CH₃I) and a base (e.g., K₂CO₃).
- Protection-deprotection: Use benzyl ethers to protect hydroxyl groups during earlier steps, followed by catalytic hydrogenation to remove protecting groups .
Advanced: How can researchers mitigate sample degradation during prolonged spectroscopic analysis?
Answer:
- Temperature control: Cool samples during data collection (e.g., NMR with a cryoprobe).
- Light exclusion: Store samples in amber vials to prevent photodegradation.
- Real-time monitoring: Use hyphenated techniques (e.g., LC-MS) to detect degradation products .
Basic: What solvents and bases are optimal for purification via column chromatography?
Answer:
- Solvent systems: Hexane/ethyl acetate (3:1 to 1:1) for moderate polarity. Dichloromethane/methanol (95:5) for polar impurities.
- Stationary phase: Silica gel (230–400 mesh) with 0.2% triethylamine to reduce tailing of basic compounds.
Advanced: What mechanistic insights explain the reactivity of the benzothiophenone core in cross-coupling reactions?
Answer:
- Electrophilic aromatic substitution (EAS): Electron-rich substituents (e.g., methoxy) activate the core toward nitration or halogenation.
- Radical pathways: AIBN-initiated reactions enable C–H functionalization at inert positions.
- Metal coordination: Pd(0) catalysts facilitate Suzuki-Miyaura coupling at brominated positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
